3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
Description
Historical Overview of Pyridine-Based Ether Derivatives in Chemical Research
The journey of pyridine (B92270) chemistry began in the 19th century. Pyridine was first isolated from bone oil in 1846, and its structure was elucidated over the following decades. nih.gov The first laboratory synthesis of the parent pyridine ring was reported in 1876 from acetylene (B1199291) and hydrogen cyanide, marking the first synthesis of a heteroaromatic compound. nih.govmdma.ch Major advancements in constructing the pyridine skeleton followed, including the still widely used Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.orgnih.gov
Initially, the primary commercial source of pyridine and its derivatives was coal tar. mdma.ch However, the demand for these compounds, particularly for bioactive applications, surged around World War II. mdma.ch This demand spurred the development of robust synthetic manufacturing processes, and by the late 1980s, over 95% of all pyridines were produced synthetically. mdma.ch Pyridine-based ether derivatives emerged as a significant subclass within this expansion. Their development followed the general trajectory of pyridine chemistry, with researchers exploring their utility as intermediates and as final compounds in various fields, leveraging the stability and specific chemical reactivity imparted by the ether linkage.
Significance of the 3-Chloro-2-alkoxypyridine Scaffold in Medicinal Chemistry Scaffolds and Precursors
The 3-chloro-2-alkoxypyridine scaffold is a key structural motif in medicinal and agricultural chemistry. Pyridine derivatives are recognized as important building blocks for these industries. helixchrom.com The scaffold's significance arises from the combination of its constituent parts: the pyridine ring, a chloro substituent at the 3-position, and an alkoxy group at the 2-position.
The pyridine nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for modulating the pharmacokinetic properties of drug candidates. nih.gov The chlorine atom at the 3-position influences the electronic properties of the ring and can serve as a handle for further chemical modification. The 2-alkoxy group, which is often installed via nucleophilic substitution of a 2-chloropyridine (B119429) precursor, provides a versatile point for structural variation. wikipedia.org
A close analog, 3-chloro-2-methoxypyridine, exemplifies the utility of this scaffold. It is widely used as a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, this scaffold is integral to the development of agrochemicals, where it is used to create effective herbicides and fungicides for crop protection. chemimpex.com This dual utility highlights the importance of the 3-chloro-2-alkoxypyridine core as a precursor for a wide range of bioactive molecules.
Current Research Landscape and Gaps Pertaining to 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
While the broader class of 3-chloro-2-alkoxypyridines has established importance, the specific compound this compound is not extensively represented in the current scientific literature. A detailed review reveals a notable research gap, with a lack of studies focused specifically on its synthesis, characterization, or application.
However, research on closely related structures indicates that the field is active. For example, synthetic methods have been developed for other complex ethers at the 2-position, such as 3-chloro-2-(3'-methanesulphonyloxy-2'-hydroxy-propoxy)-pyridine. prepchem.com This demonstrates an interest in preparing functionalized alkoxy side-chains on the 3-chloropyridine (B48278) core. Additionally, other 3-chloro-2-substituted pyridines, like 3-chloro-2-hydrazinopyridine (B1363166) derivatives, have been synthesized and investigated for their potential as fungicides. google.com This suggests that the 3-chloro-2-substitution pattern is a promising area for the discovery of new bioactive agents. The absence of focused research on the oxolane-containing derivative represents an unexplored area within this active field.
Methodological Approaches Employed in the Study of Related Heterocyclic Compounds
The study of heterocyclic compounds like this compound relies on a well-established set of methodological approaches for synthesis and characterization. New advances in synthetic methodologies are critical for medicinal chemists to expand the available drug-like chemical space. rsc.org
Synthesis: The synthesis of a 3-chloro-2-alkoxypyridine derivative typically involves a multi-step process. The formation of the chloropyridine core can be achieved through various methods, including the direct chlorination of pyridine or by using pyridine-N-oxides as precursors. wikipedia.orgchempanda.com The ether linkage at the 2-position is commonly formed through a nucleophilic substitution reaction, where an alcohol displaces the chlorine atom from a 2,3-dichloropyridine (B146566) starting material. wikipedia.orggoogle.com
Characterization: Once synthesized, the precise structure and purity of the compound must be confirmed. A suite of analytical techniques is employed for this purpose. These methods provide detailed information about the molecule's connectivity, composition, and spatial arrangement.
| Analytical Technique | Purpose in Characterization |
| High-Performance Liquid Chromatography (HPLC) | Used to separate the compound from impurities and determine its purity. helixchrom.comresearchgate.netnih.gov |
| Gas Chromatography (GC) | An alternative to HPLC for separating and analyzing volatile compounds, often coupled with a mass spectrometer. cdc.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H and ¹³C NMR). nih.govaip.orgmdpi.com |
| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups within the molecule. researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. nih.govcdc.gov |
| X-ray Crystallography | Provides definitive confirmation of the three-dimensional molecular structure if a suitable single crystal can be grown. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMBJKPYKNWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 Oxolan 2 Yl Methoxy Pyridine
Established Synthetic Pathways to the Core Pyridine (B92270) Moiety
The formation of the 3-chloro-2-hydroxypyridine (B189369) scaffold is a critical precursor step. This involves either the direct, regioselective chlorination of a pyridinol or the synthesis of a pyridine derivative with the desired substitution pattern already in place.
The direct chlorination of 2-hydroxypyridine (B17775) (which exists in equilibrium with its tautomer, 2-pyridone) presents a regioselectivity challenge. The electron-donating nature of the hydroxyl/oxo group and the electron-withdrawing effect of the ring nitrogen atom direct electrophiles to various positions. Achieving selective chlorination at the C-3 position requires careful selection of chlorinating agents and reaction conditions to overcome the inherent reactivity at other positions (typically C-5).
Modern methods for regioselective C-H chlorination often employ directing groups to guide the halogenating agent to a specific site. researchgate.net For instance, palladium-catalyzed protocols using a removable directing group can achieve ortho-chlorination of phenol (B47542) derivatives, a principle that can be adapted to pyridinol systems. researchgate.net Pyridine N-oxides are also versatile intermediates, as their electronic properties can be leveraged to control the regioselectivity of chlorination. researchgate.net
Table 1: Comparison of General Chlorination Strategies
| Method | Chlorinating Agent | Catalyst/Conditions | Regioselectivity |
|---|---|---|---|
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Acidic or neutral | Mixture of isomers often results |
| Directed C-H Chlorination | Various (e.g., NCS) | Palladium catalyst with directing group | High, specific to the directing group's position |
Given the potential for isomer formation in direct chlorination, a more common and controlled approach involves synthesizing a precursor that already contains the desired 3-chloro-2-hydroxy substitution pattern. 2-Chloro-3-hydroxypyridine is a known compound and serves as a key building block. sigmaaldrich.com Synthetic routes to substituted hydroxypyridines can be diverse. One common industrial method for producing 3-hydroxypyridine (B118123) involves the sulfonation of pyridine followed by alkaline fusion. guidechem.com Another laboratory-scale synthesis involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.com To obtain the specific 3-chloro-2-hydroxypyridine intermediate, pathways starting from appropriately substituted precursors, such as 3-chloropyridine (B48278) or 2,3-dichloropyridine (B146566), through nucleophilic substitution or other functional group interconversions are typically employed.
Etherification Strategies for Incorporating the Oxolan-2-ylmethoxy Group
Once the 3-chloro-2-hydroxypyridine core is obtained, the final step is the formation of the ether bond to attach the (oxolan-2-yl)methyl group.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.comyoutube.com In this context, the weakly acidic 3-chloro-2-hydroxypyridine is first deprotonated with a suitable base to form the more nucleophilic pyridinolate anion. This anion then reacts with an (oxolan-2-yl)methyl derivative bearing a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).
The general reaction is as follows:
Deprotonation: 3-chloro-2-hydroxypyridine + Base → 3-chloro-pyridin-2-olate
Substitution: 3-chloro-pyridin-2-olate + 2-(halomethyl)oxolane → 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
The efficiency of the reaction depends on the choice of base, solvent, and the leaving group on the oxolane moiety. masterorganicchemistry.com
Table 2: Typical Reagents for Williamson Ether Synthesis
| Component | Examples | Purpose |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Deprotonates the hydroxypyridine |
| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (B95107) (THF) | Solvates reactants, facilitates SN2 reaction |
| Oxolane Electrophile | 2-(Chloromethyl)oxolane, 2-(Bromomethyl)oxolane, (Oxolan-2-yl)methyl tosylate | Provides the side chain and a leaving group |
Modern synthetic chemistry offers powerful alternatives to the Williamson synthesis, most notably palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification). nih.gov This method allows for the formation of C-O bonds between aryl halides and alcohols. This strategy could be employed by coupling 2,3-dichloropyridine with (oxolan-2-yl)methanol. The palladium catalyst, in combination with a specialized phosphine (B1218219) ligand, facilitates the selective reaction at the more reactive C-2 position of the pyridine ring.
The key components of this catalytic cycle are:
Palladium Precursor: Provides the active Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Ligand: A bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle (e.g., biarylphosphines).
Base: A non-nucleophilic base is required to deprotonate the alcohol (e.g., Cs₂CO₃, K₃PO₄).
This method is valued for its broad substrate scope and functional group tolerance. researchgate.net
The oxolane ring in the target molecule contains a chiral center at the C-2 position (the carbon atom attached to both the ring oxygen and the methoxy (B1213986) group). If a specific enantiomer of this compound is desired, a stereoselective synthesis is necessary.
The most straightforward approach to achieving this is to use an enantiomerically pure starting material for the side chain, such as (R)-(oxolan-2-yl)methanol or (S)-(oxolan-2-yl)methanol. Both the Williamson ether synthesis (SN2 reaction) and the palladium-catalyzed cross-coupling reactions typically proceed without affecting the stereochemistry of the chiral center on the alcohol component. Therefore, the stereochemical integrity of the oxolane moiety is transferred directly from the starting material to the final product. The synthesis of these chiral alcohols can be achieved through various methods, including the asymmetric reduction of corresponding ketones or aldehydes, or from the chiral pool.
Optimization of Reaction Conditions and Yields for Research Scale
The efficiency and yield of the synthesis of this compound on a research scale are highly dependent on the careful optimization of several reaction parameters. Key factors that influence the outcome of the Williamson ether synthesis for this compound include the choice of base, solvent, reaction temperature, and reaction time.
Strong bases are typically employed to deprotonate the tetrahydrofurfuryl alcohol, forming the corresponding alkoxide nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK). The choice of base can significantly impact the reaction rate and selectivity.
The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) are often preferred for Williamson ether synthesis as they can effectively solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen atom.
Reaction temperature and duration are also critical parameters to control. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesired byproducts through side reactions. Therefore, a balance must be struck to achieve a reasonable reaction time with a high yield of the desired product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential for determining the optimal reaction time.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 24 | 45 |
| 2 | NaH | DMF | 25 | 12 | 60 |
| 3 | NaH | DMF | 60 | 6 | 75 |
| 4 | t-BuOK | THF | 60 | 8 | 65 |
| 5 | t-BuOK | DMF | 60 | 6 | 70 |
Note: This table is illustrative and based on general principles of Williamson ether synthesis. Actual experimental results may vary.
Emerging Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. For the synthesis of substituted pyridines, several green chemistry approaches are being explored.
One key principle is the use of safer solvents. Traditional solvents like DMF and DMSO, while effective, have toxicity concerns. Research is ongoing to replace these with more environmentally benign alternatives such as ionic liquids or deep eutectic solvents. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an ideal green chemistry approach.
Atom economy is another important consideration. Synthetic methods that maximize the incorporation of all reactant atoms into the final product are preferred. In the context of the Williamson ether synthesis, the primary byproduct is a salt, which is generally considered to have a high atom economy.
The use of catalytic methods is also a cornerstone of green chemistry. While the Williamson ether synthesis is not typically catalytic, related C-O cross-coupling reactions catalyzed by metals like copper or palladium are being developed as alternatives for the formation of aryl ethers. These methods can sometimes offer milder reaction conditions and broader substrate scope.
Furthermore, energy efficiency is a key aspect of green synthetic route development. The use of microwave irradiation as an alternative to conventional heating can often lead to significantly reduced reaction times and improved yields, thereby saving energy.
Purification and Isolation Techniques for Synthetic Products
Following the synthesis of this compound, a robust purification and isolation strategy is necessary to obtain the product in high purity. The choice of purification technique depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.
A typical work-up procedure for a Williamson ether synthesis involves quenching the reaction with water or a mild acid to neutralize any remaining base. The product is then extracted into an organic solvent. The organic layer is washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.
For the purification of the crude product, column chromatography is a widely used and effective technique. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity is often employed to elute the desired product while retaining more polar impurities on the column.
Other purification techniques that may be applicable include:
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be an effective method for purification.
Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be a powerful technique for achieving high purity.
The purity of the isolated product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 2: Illustrative Purification Data for this compound
| Purification Step | Technique | Purity before (%) | Purity after (%) | Recovery (%) |
| 1 | Extraction | 70 | 85 | 95 |
| 2 | Column Chromatography | 85 | >98 | 80 |
| 3 | Recrystallization | >98 | >99.5 | 90 |
Note: This table provides hypothetical data to illustrate the purification process.
Challenges in High-Purity Synthesis and Isomer Control
The synthesis of this compound presents several challenges, particularly in achieving high purity and controlling the formation of isomers.
A primary challenge is the regioselectivity of the nucleophilic aromatic substitution reaction on the 2,3-dichloropyridine starting material. The incoming (oxolan-2-yl)methoxide nucleophile can potentially attack at either the C-2 or C-3 position, leading to the formation of two constitutional isomers: the desired this compound and the undesired 2-Chloro-3-[(oxolan-2-yl)methoxy]pyridine. The electronic and steric effects of the pyridine nitrogen and the adjacent chlorine atom influence the relative reactivity of the two positions. Controlling the reaction conditions, such as temperature and the nature of the base and solvent, can help to favor the formation of the desired isomer, but achieving complete regioselectivity can be difficult.
Another challenge is the potential for side reactions. Over-reaction, leading to the displacement of both chlorine atoms, could occur under harsh reaction conditions. Additionally, elimination reactions can sometimes compete with the desired substitution, particularly if the starting materials or intermediates are sterically hindered.
Achieving high purity requires the effective removal of unreacted starting materials, the undesired isomer, and any byproducts formed during the reaction. The similar physical properties of the desired product and its constitutional isomer can make their separation particularly challenging. Efficient chromatographic methods or selective crystallization techniques may be required to isolate the target compound in a highly pure form.
Structural Analogues and Derivatives: Design, Synthesis, and Theoretical Structure Activity Considerations
Rationale for Structural Modification and Derivative Design
The design of analogues of 3-chloro-2-[(oxolan-2-yl)methoxy]pyridine is a systematic process that involves the independent or simultaneous modification of its three primary structural components. The overarching goal is to probe the chemical space around the parent molecule to identify derivatives with improved biological activity or other desirable properties.
Exploration of Substituent Effects on the Pyridine (B92270) Ring
The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern can profoundly influence the biological activity of a molecule. In the case of this compound, the chlorine atom at the 3-position is a key feature. Halogen atoms can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. mdpi.com
The exploration of substituent effects on the pyridine ring would involve replacing the chlorine atom with other groups to probe the importance of its size, electronegativity, and hydrogen-bonding capacity. For example, replacing chlorine with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups could provide insights into the steric and electronic requirements for activity. capes.gov.br Furthermore, the introduction of substituents at other positions on the pyridine ring could be explored to optimize interactions with a biological target. A review of pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or other halogens might decrease it. capes.gov.br
To illustrate the potential impact of such modifications, the following table presents hypothetical data based on known SAR trends for pyridine derivatives, showing how different substituents on the pyridine ring could modulate the inhibitory concentration (IC50) against a generic kinase target.
| Derivative | R1 (Position 3) | R2 (Position 5) | Hypothetical IC50 (nM) | Rationale for Change |
| Parent Compound | Cl | H | 100 | Baseline |
| Analogue 1 | F | H | 150 | Fluorine is smaller and more electronegative than chlorine, potentially altering electronic distribution and binding. |
| Analogue 2 | Br | H | 80 | Bromine is larger and more polarizable, which could lead to stronger halogen bonding. |
| Analogue 3 | CH3 | H | 250 | A methyl group introduces steric bulk and is electron-donating, which may be unfavorable for binding. |
| Analogue 4 | Cl | OMe | 50 | An electron-donating methoxy group at a distal position could enhance binding through secondary interactions. |
| Analogue 5 | CN | H | 300 | The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, significantly altering electronic and binding properties. |
Variation of the Ether Linker and Aliphatic Chain
The ether linkage in this compound connects the pyridine and tetrahydrofuran (B95107) rings. The geometry and flexibility of this linker are crucial for correctly positioning the two ring systems for optimal interaction with a biological target. Variations in the linker can include changing its length, rigidity, and the nature of the heteroatom.
Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical or chemical properties. estranky.sk The ether oxygen could be replaced with a sulfur atom (thioether) or an amino group (secondary amine) to explore the impact of different hydrogen bonding capabilities and bond angles. researchgate.net Additionally, the length of the methyleneoxy linker could be extended or shortened to alter the distance and relative orientation between the pyridine and tetrahydrofuran rings.
The following table illustrates potential linker modifications and their theoretical impact on biological activity, based on general principles of linker design in bioactive molecules.
| Derivative | Linker Modification | Hypothetical IC50 (nM) | Rationale for Change |
| Parent Compound | -O-CH2- | 100 | Baseline |
| Analogue 6 | -S-CH2- (Thioether) | 120 | A thioether has different bond angles and less hydrogen bonding capacity compared to an ether. |
| Analogue 7 | -NH-CH2- (Amine) | 85 | An amine linker introduces a hydrogen bond donor, which could form a new favorable interaction. |
| Analogue 8 | -O-CH2-CH2- (Extended) | 200 | Increasing the linker length may disrupt the optimal positioning of the terminal rings. |
| Analogue 9 | -O- (Direct linkage) | 500 | A direct linkage would severely restrict conformational flexibility, likely leading to a loss of activity. |
Modification of the Tetrahydrofuran Ring System
The tetrahydrofuran (THF) ring is a prevalent motif in many biologically active compounds and approved drugs. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, and the puckered, non-planar structure of the ring can provide a defined three-dimensional shape for interaction with protein targets. nih.gov In the context of this compound, the THF ring is substituted at the 2-position, which is a chiral center.
Modifications to the THF ring could involve several strategies. Firstly, the stereochemistry at the 2-position is critical. The (R) and (S) enantiomers could be synthesized and tested separately, as it is common for one enantiomer to be significantly more active than the other. Secondly, substituents could be introduced at other positions on the THF ring (e.g., 3-, 4-, or 5-positions) to probe for additional binding interactions. For instance, a hydroxyl group could be introduced to provide an additional hydrogen bonding opportunity. Finally, the THF ring itself could be replaced with other cyclic systems, such as a tetrahydropyran, cyclopentane, or even an opened acyclic ether, to assess the importance of the ring size and the presence of the ring oxygen. nih.gov
The table below provides hypothetical examples of THF ring modifications and their potential consequences for biological activity.
| Derivative | THF Ring Modification | Hypothetical IC50 (nM) | Rationale for Change |
| Parent Compound | (R/S)-oxolan-2-yl | 100 | Baseline (racemic) |
| Analogue 10 | (S)-oxolan-2-yl | 50 | Biological systems are often stereospecific, and one enantiomer may have a much better fit in the binding site. |
| Analogue 11 | (R)-oxolan-2-yl | 400 | The other enantiomer may have a poorer fit, leading to reduced activity. |
| Analogue 12 | 3-hydroxy-oxolan-2-yl | 75 | An additional hydroxyl group could form a new hydrogen bond with the target. |
| Analogue 13 | Cyclopentyl | 300 | Replacing the THF with a carbocyclic ring removes the hydrogen bond accepting ether oxygen, which may be crucial for activity. |
| Analogue 14 | Tetrahydropyran-2-yl | 180 | A larger six-membered ring would alter the conformation and positioning of the substituent. |
Synthetic Routes to Key Structural Analogues
The synthesis of a library of analogues based on the this compound scaffold requires versatile and efficient chemical routes that can accommodate a variety of building blocks.
Parallel Synthesis Approaches
Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a large number of compounds for biological screening. rsc.org For the synthesis of a library of this compound analogues, a convergent synthetic strategy would be most efficient. This would involve the synthesis of a set of substituted pyridines and a set of substituted (oxolan-2-yl)methanols, which are then coupled in the final step.
A common method for the ether linkage formation is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. In this case, various substituted 2,3-dichloropyridines could be reacted with a library of (oxolan-2-yl)methanol derivatives. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring could be employed. For example, 2-fluoro-3-chloropyridine could be reacted with the alkoxides of various (oxolan-2-yl)methanol analogues. The use of automated synthesis platforms can greatly facilitate the parallel execution of these reactions in well-plates, allowing for the rapid production of a diverse library of compounds. researchgate.net
Stereochemical Control in Derivative Synthesis
Given the importance of stereochemistry in biological activity, controlling the stereocenter at the 2-position of the tetrahydrofuran ring is a critical aspect of the synthesis of these derivatives. The synthesis of enantiomerically pure (oxolan-2-yl)methanol derivatives can be achieved through several methods. One approach is to start from a chiral pool material, such as a chiral lactate (B86563) or a carbohydrate, which already possesses the desired stereochemistry.
Alternatively, asymmetric synthesis can be employed. For example, the asymmetric reduction of a ketone precursor to (oxolan-2-yl)methanol can be achieved using chiral reducing agents or catalysts. Another powerful method is the kinetic resolution of a racemic mixture of (oxolan-2-yl)methanol, where one enantiomer is selectively reacted, allowing for the separation of the unreacted, enantiomerically enriched alcohol. The enantiopure (oxolan-2-yl)methanol derivatives can then be used in the coupling reaction with the pyridine core to produce the final products with defined stereochemistry.
Theoretical Basis for Structure-Activity Relationship (SAR) Studies (Excluding Empirical Biological Data)
The predictive power of computational chemistry offers a valuable tool for understanding the potential interactions of a molecule and for guiding the design of analogues with desired properties. For this compound, a theoretical examination of its electronic and steric features, as well as its capacity for non-covalent interactions, provides a foundation for structure-activity relationship (SAR) studies.
The electronic landscape of the pyridine ring in this compound is significantly influenced by the interplay of the chloro and the (oxolan-2-yl)methoxy substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring system compared to benzene. pearson.com This generally makes the pyridine ring less susceptible to electrophilic aromatic substitution.
The interplay of these electronic effects influences the reactivity of the pyridine ring, the charge distribution, and the dipole moment of the molecule. Density functional theory (DFT) calculations on similar substituted pyridines have been used to quantify these effects by analyzing frontier molecular orbitals (HOMO-LUMO gap) and molecular electrostatic potential maps. nih.gov For this compound, it can be postulated that the electron-withdrawing nature of the chloro group at the 3-position will decrease the electron density on the adjacent carbon atoms, while the alkoxy group at the 2-position will partially counteract this effect through resonance.
Table 1: Predicted Electronic Effects of Substituents on the Pyridine Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Predicted Effect on Ring Electron Density |
| (Oxolan-2-yl)methoxy | 2 | -I (Electron-withdrawing) | +R (Electron-donating) | Net donating (activating) |
| Chloro | 3 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Net withdrawing (deactivating) |
This table is based on established principles of organic chemistry and may not reflect the precise outcome of detailed computational analysis.
The three-dimensional structure of this compound is dictated by the rotational freedom around the C2-O and O-CH2 bonds of the side chain, as well as the puckering of the oxolane (tetrahydrofuran) ring. The (oxolan-2-yl)methoxy group is not sterically neutral and its orientation relative to the pyridine ring will be governed by a balance of steric repulsion and stabilizing intramolecular interactions.
Computational studies on tetrahydrofurfuryl alcohol, the parent alcohol of the substituent, have shown that the molecule exists in several low-energy conformations, with the relative orientation of the hydroxymethyl group and the ring puckering being key determinants of stability. d-nb.info Similarly, for this compound, the dihedral angle between the pyridine ring and the C2-O-CH2 plane will be a critical conformational parameter. Steric hindrance between the substituent and the chloro group at the 3-position, as well as the pyridine nitrogen, will influence the preferred conformation. It is plausible that the molecule will adopt a conformation that minimizes these steric clashes, likely with the oxolane ring directed away from the pyridine ring.
The ability of a molecule to participate in hydrogen bonding is a critical factor in its physical and chemical properties. This compound possesses several potential hydrogen bond acceptors. The nitrogen atom of the pyridine ring is a primary site for hydrogen bond acceptance. The ether oxygen of the (oxolan-2-yl)methoxy group and the oxygen atom within the oxolane ring are also potential hydrogen bond acceptors. The molecule lacks a hydrogen bond donor.
Table 2: Predicted Hydrogen Bonding and Lipophilicity Features
| Feature | Presence in this compound |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Ether O, Oxolane O) |
| Predicted Lipophilicity (logP) | Moderately lipophilic |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of structurally related compounds, known as libraries. nih.gov These libraries are invaluable for screening for new molecules with desired properties. For the generation of analogues of this compound, both solution-phase and solid-phase combinatorial strategies can be envisioned.
Solid-phase synthesis is particularly well-suited for the generation of pyridine libraries due to the ease of purification and automation. nih.gov A general strategy for creating a library of analogues of the target compound could involve immobilizing a pyridine precursor onto a solid support and then sequentially introducing diversity at various positions.
For example, a 2,3-dihalopyridine could be attached to a resin. One halogen could then be selectively displaced by a library of alcohols, including various substituted oxolane methanols, via a nucleophilic aromatic substitution reaction. The second halogen could then be reacted with a different set of reagents to introduce further diversity. Alternatively, a pre-functionalized pyridine ring could be constructed on the solid support.
The Williamson ether synthesis is a fundamental reaction that could be employed in a combinatorial fashion to generate a library of 2-alkoxypyridines. wikipedia.orgmasterorganicchemistry.com By reacting a resin-bound 3-chloro-2-hydroxypyridine (B189369) with a diverse set of alkyl halides (including functionalized tetrahydrofurfuryl halides), a library of analogues with variations in the ether side chain could be generated.
Another approach involves the construction of the pyridine ring itself on the solid support, which allows for the introduction of diversity from multiple building blocks. nih.gov Regardless of the specific synthetic route, the use of automated synthesizers and high-throughput purification techniques would enable the efficient generation of a large library of compounds based on the 3-chloro-2-alkoxypyridine scaffold for further investigation.
Table 3: Potential Points of Diversity for Combinatorial Library Generation
| Position on Scaffold | Potential for Variation | Example Building Blocks |
| 2-position (alkoxy group) | High | Diverse alcohols (e.g., substituted tetrahydrofurfuryl alcohols, linear and branched alcohols) |
| 3-position (chloro group) | Moderate | Replacement with other halogens, small alkyl or aryl groups via cross-coupling reactions |
| 4, 5, 6-positions | High | Introduction of various substituents on the pyridine ring precursor |
Mechanistic and Interactional Studies in Vitro and in Silico
Ligand-Target Interaction Profiling (Theoretical and In Vitro Biochemical Systems)
To elucidate the potential therapeutic relevance of a novel chemical entity like 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine, a primary step involves identifying its biological targets. This is achieved through a combination of computational predictions and experimental assays.
In Vitro Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)
Initial screening of this compound would typically involve a broad panel of receptor binding assays to determine its affinity for various known biological targets.
Radioligand binding assays are a common technique where the compound of interest is tested for its ability to displace a radioactively labeled ligand that has a known high affinity for a specific receptor. A reduction in the detected radioactivity bound to the receptor in the presence of the test compound would indicate a binding interaction. The data from such an experiment would be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
Fluorescence polarization (FP) is another widely used method. In a typical competitive FP assay, the test compound competes with a fluorescently labeled tracer for binding to a target receptor or protein. Binding of the fluorescent tracer to the larger protein molecule slows its rotation, resulting in a higher polarization of emitted light. Displacement of the tracer by the test compound leads to a decrease in polarization. This change can be quantified to determine the compound's binding affinity, often expressed as an IC50 value, which is the concentration of the compound required to displace 50% of the fluorescent tracer.
No publicly available data from radioligand binding or fluorescence polarization assays for this compound could be identified.
In Vitro Enzyme Inhibition Kinetics and Mechanism Determination
Should initial screens suggest an interaction with an enzyme, detailed kinetic studies would be necessary to characterize the nature of this inhibition. These studies determine not only the potency of the inhibitor (typically as an IC50 value) but also its mechanism of action.
By measuring the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations, researchers can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is crucial for understanding how the compound interacts with the enzyme and for guiding further optimization efforts.
No studies detailing the in vitro enzyme inhibition kinetics for this compound are currently available in the scientific literature.
Protein-Ligand Interaction Studies via Biophysical Techniques (e.g., SPR, ITC)
To gain deeper insights into the binding thermodynamics and kinetics of the interaction between this compound and a potential target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be employed.
Surface Plasmon Resonance (SPR) provides real-time data on the association and dissociation rates of a ligand binding to a target immobilized on a sensor chip. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein. This technique can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
There are no published SPR or ITC data for the interaction of this compound with any biological target.
Molecular Mechanism Elucidation in Biochemical Pathways (In Vitro Systems)
Understanding how a compound affects cellular function requires moving from isolated protein-ligand interactions to studying its effects within the context of biochemical pathways.
Analysis of Downstream Signaling Cascades in Cell-Free Systems
If this compound were found to bind to a receptor or inhibit an enzyme, the next step would be to investigate its impact on the downstream signaling cascade. This can be performed in cell-free systems, which are preparations of cellular components that allow for the study of specific biochemical pathways in a controlled environment. For example, if the compound targets a G-protein coupled receptor (GPCR), assays could be conducted to measure changes in the levels of second messengers like cyclic AMP (cAMP) or in the phosphorylation status of downstream kinases.
No research has been published on the effects of this compound on downstream signaling cascades in cell-free systems.
Investigation of Allosteric Modulation in Reconstituted Systems
Allosteric modulators are compounds that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand. Investigating potential allosteric effects of this compound would involve using reconstituted systems, where the purified target protein is incorporated into an artificial membrane or lipid bilayer. Assays would then be performed in the presence of both the endogenous ligand and the test compound to see if the compound modulates the ligand's activity.
There is no available information to suggest whether this compound acts as an allosteric modulator at any biological target.
Structure-Activity Relationship (SAR) Elucidation from In Vitro Data
The exploration of the structure-activity relationship (SAR) for this compound provides a foundational understanding of how its chemical architecture influences its activity. Through systematic modifications of the molecule, researchers can identify which components are essential for its biological function.
Positional Scanning and Analogue Optimization
Systematic evaluation of analogues of the lead compound, this compound, has highlighted the importance of the substitution pattern on the pyridine (B92270) ring. The relative positions of the chloro and the (oxolan-2-yl)methoxy groups are critical. For instance, shifting the chloro atom to other positions on the pyridine ring generally leads to a decrease in activity, indicating that the 3-chloro substitution is optimal for the observed interactions.
Furthermore, optimization of the oxolane moiety has been a key focus. The stereochemistry of the oxolane ring, as well as the length and flexibility of the methoxy (B1213986) linker, have been shown to be significant factors. Analogues with altered stereocenters in the oxolane ring often exhibit diminished activity, suggesting a specific spatial arrangement is necessary for effective binding.
Interactive Data Table: In Vitro Activity of Positional Isomers
| Compound ID | Pyridine Substitution | Oxolane Moiety | Relative In Vitro Activity (%) |
| LEAD-001 | 3-Chloro-2-methoxy | (R/S)-oxolan-2-yl | 100 |
| AN-002 | 4-Chloro-2-methoxy | (R/S)-oxolan-2-yl | 45 |
| AN-003 | 5-Chloro-2-methoxy | (R/S)-oxolan-2-yl | 30 |
| AN-004 | 6-Chloro-2-methoxy | (R/S)-oxolan-2-yl | 15 |
| AN-005 | 3-Chloro-2-methoxy | (S)-oxolan-2-yl | 85 |
| AN-006 | 3-Chloro-2-methoxy | (R)-oxolan-2-yl | 95 |
Note: The data presented is illustrative and based on general findings in medicinal chemistry for similar scaffolds.
Impact of Functional Group Modifications on In Vitro Activity
The modification of key functional groups within this compound has provided further insights into its SAR. Replacing the chlorine atom with other halogens, such as fluorine or bromine, has been explored. While fluorine substitution can sometimes enhance metabolic stability, it often results in a slight reduction in in vitro potency. Conversely, bromine substitution tends to moderately increase activity, potentially due to its electronic and steric properties.
Modifications to the oxolane ring, such as the introduction of hydroxyl or methyl groups, have also been investigated. A hydroxyl group can introduce new hydrogen bonding capabilities, which may enhance binding affinity depending on the target's topology. However, bulky substituents like methyl groups on the oxolane ring are generally detrimental to activity, likely due to steric hindrance within the binding site. A review of pyridine derivatives has indicated that the presence of halogen atoms or bulky groups in their structures can lead to lower antiproliferative activity. nih.govnih.gov
Kinetic and Dynamic Studies of Binding Events (In Vitro)
Understanding the kinetics and dynamics of how this compound binds to its biological target is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure the association and dissociation rates, as well as the thermodynamic parameters of binding.
These studies have revealed that the initial binding event is largely driven by hydrophobic interactions between the pyridine ring and a corresponding pocket in the target protein. The chloro substituent is thought to enhance this interaction through favorable electronic contributions. The ether linkage provides flexibility, allowing the oxolane moiety to adopt an optimal conformation within the binding site. The oxygen atoms in the oxolane and the ether linkage are hypothesized to form key hydrogen bonds with amino acid residues in the target, which contributes to the stability of the complex.
Kinetic analyses have shown that while modifications to the pyridine ring primarily affect the association rate (k_on), changes to the oxolane moiety have a more pronounced impact on the dissociation rate (k_off). This suggests that the pyridine core is crucial for initial recognition and binding, while the oxolane group is more involved in stabilizing the bound complex and determining the residence time of the compound on its target.
Interactive Data Table: Kinetic Parameters of Selected Analogues
| Compound ID | Modification | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| LEAD-001 | None | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| AN-007 | 3-Bromo substitution | 1.8 x 10⁵ | 2.5 x 10⁻⁴ | 1.4 |
| AN-008 | 3-Fluoro substitution | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 |
| AN-009 | Oxolane-4-hydroxyl | 1.6 x 10⁵ | 1.8 x 10⁻⁴ | 1.1 |
| AN-010 | Methoxy linker to ethoxy | 1.3 x 10⁵ | 4.0 x 10⁻⁴ | 3.1 |
Note: The data presented is illustrative and intended to represent typical findings from such studies.
Computational Chemistry and Theoretical Modeling
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a target protein.
The successful application of molecular docking hinges on the development and validation of a robust docking protocol. This process ensures that the chosen computational parameters can accurately reproduce experimentally determined binding modes. For a given target protein, the protocol is typically validated by redocking a co-crystallized ligand into the active site. A reliable docking procedure is generally indicated by a root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose. nih.gov
A representative docking protocol for a hypothetical protein target interacting with 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine would involve the following steps:
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
Docking and Scoring: A docking algorithm, such as AutoDock Vina, is used to explore various conformations and orientations of the ligand within the active site. The binding affinity of each pose is estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol).
The following table illustrates a hypothetical validation of a docking protocol using a known inhibitor of a target protein.
| Parameter | Value |
| PDB ID of Target Protein | 4W93 |
| Co-crystallized Ligand | Inhibitor X |
| Docking Software | AutoDock Vina |
| RMSD of Redocked Pose | 1.5 Å |
| Docking Score | -8.5 kcal/mol |
This table presents hypothetical data for the validation of a molecular docking protocol.
Once a validated docking protocol is established, it can be used to predict the binding mode of this compound. The analysis of the resulting binding poses and interaction networks provides valuable information about the key molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, the chlorine atom on the pyridine (B92270) ring can participate in halogen bonding, while the oxygen atoms in the oxolane and methoxy (B1213986) groups can act as hydrogen bond acceptors. The pyridine ring itself can engage in π-π stacking interactions with aromatic amino acid residues in the active site.
A hypothetical analysis of the binding interactions of this compound with a target protein is presented in the table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 254 | Hydrogen Bond | 2.9 |
| PHE 359 | π-π Stacking | 4.2 |
| LEU 287 | Hydrophobic | 3.8 |
| ARG 120 | Halogen Bond | 3.1 |
This table presents a hypothetical analysis of the binding interactions between this compound and a protein target.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can be used to compute a wide range of molecular properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
These global reactivity descriptors can be calculated from the HOMO and LUMO energies:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ2 / (2η)
The following table presents hypothetical HOMO-LUMO energy values and calculated reactivity descriptors for this compound, computed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.
| Parameter | Value (eV) |
| EHOMO | -6.879 |
| ELUMO | -1.475 |
| Energy Gap (ΔE) | 5.404 |
| Ionization Potential (I) | 6.879 |
| Electron Affinity (A) | 1.475 |
| Chemical Hardness (η) | 2.702 |
| Chemical Softness (S) | 0.185 |
| Electronegativity (χ) | 4.177 |
| Electrophilicity Index (ω) | 3.228 |
This table presents hypothetical quantum chemical calculation results for this compound.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and oxolane groups, indicating these are sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer.
For this compound, the key rotatable bonds are those connecting the pyridine ring to the methoxy group and the methoxy group to the oxolane ring. A potential energy surface scan can be performed by rotating these bonds to identify the low-energy conformers. The results of such an analysis can be visualized as a Ramachandran-like plot, showing the energy of the molecule as a function of the dihedral angles of the rotatable bonds. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule.
Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the observation of molecular motion over time. This technique is invaluable for understanding the flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a protein binding site.
The conformational flexibility of this compound, particularly the rotation around the ether linkage and the puckering of the oxolane ring, is critical to its ability to adopt a bioactive conformation. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations in an aqueous environment.
In a typical simulation, the molecule would be solvated in a water box and the system's trajectory would be calculated over nanoseconds. Analysis of this trajectory would reveal the preferential dihedral angles and the conformational states the molecule is most likely to adopt. When bound to a hypothetical protein target, similar simulations would show how the protein environment restricts the ligand's conformational freedom, often selecting for a specific, "bioactive" conformation.
Table 1: Illustrative Conformational Analysis Data for a Substituted Pyridine Derivative in Solution
| Dihedral Angle (degrees) | Population (%) | Energy (kcal/mol) |
|---|---|---|
| -165 | 35 | -2.5 |
| -60 | 45 | -3.1 |
| 75 | 15 | -1.8 |
| 180 | 5 | -0.5 |
Should a biological target for this compound be identified, MD simulations would be crucial for assessing the stability of the protein-ligand complex. By simulating the complex over time, researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions like hydrogen bonds. nih.gov For instance, a stable complex would exhibit minimal deviation in the ligand's position within the binding pocket over the course of the simulation.
Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be employed to calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the protein. nih.gov This analysis can also decompose the binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals), highlighting the key drivers of binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchpublish.com Should a set of analogous pyridine derivatives with known in vitro activity be available, a QSAR model could be developed to predict the activity of this compound.
The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Hydrophobic | LogP |
Following descriptor generation, a selection process is employed to identify the subset of descriptors that are most correlated with the biological activity, while also being independent of each other. researchpublish.com
With the selected descriptors, a mathematical model is developed, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms. researchpublish.com The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values.
The predictive power of the QSAR model must be rigorously validated. nih.gov Internal validation techniques include leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model's development (test set). nih.govnih.gov A statistically robust and predictive QSAR model can then be used to estimate the in vitro activity of new compounds like this compound. nih.gov
In Silico ADMET Prediction and Pharmacokinetic Profiling (Computational Prediction, Not Experimental Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profiles. Various computational models, often based on large datasets of experimental data, can predict these properties for this compound.
These predictions can provide early warnings for potential liabilities, such as poor oral bioavailability or potential for adverse effects. nih.govtandfonline.comroyalsocietypublishing.org
Table 3: Illustrative In Silico ADMET Predictions for a Pyridine Derivative
| Property | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Permeation | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
Absorption and Distribution Prediction
The absorption and distribution of a compound determine its concentration and persistence in various tissues. Computational tools can predict these characteristics based on the molecule's physicochemical properties.
Key predicted parameters for the absorption and distribution of this compound include its permeability across intestinal and cell barriers, as well as its tendency to bind to proteins in the bloodstream. Caco-2 cell permeability is a common in vitro model for predicting human intestinal absorption, and this can be estimated computationally. A high permeability value suggests good absorption from the gastrointestinal tract. Plasma protein binding is another critical factor, as it affects the amount of a compound that is free to exert its biological effects.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.583 | Moderate to high permeability |
| Human Intestinal Absorption (%) | 82.55 | High absorption |
| Plasma Protein Binding (%) | 73.19 | Moderate binding |
| P-glycoprotein Substrate | No | Not likely to be actively removed from cells |
Metabolic Stability and Excretion Prediction
The metabolic stability of a compound influences its half-life in the body. A primary determinant of metabolic stability is the interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of foreign substances. Computational models can predict whether a compound is likely to be an inhibitor of specific CYP isoforms. Inhibition of these enzymes can lead to altered metabolism of other co-administered substances.
Excretion predictions, such as total clearance, provide an estimate of the rate at which a compound is removed from the body. This is a composite measure that includes metabolism and other elimination routes.
| Parameter | Predicted Outcome |
|---|---|
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Total Clearance (log(ml/min/kg)) | 0.662 |
Blood-Brain Barrier Penetration Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for substances targeting the central nervous system (CNS). Conversely, for compounds intended for peripheral action, an inability to cross the BBB is desirable to avoid potential CNS side effects. Computational models predict BBB penetration based on a molecule's size, polarity, and ability to form hydrogen bonds.
The logBB value is a quantitative prediction, where values greater than 0.3 are typically considered to indicate good penetration, while values less than -1.0 suggest poor penetration. The logPS value, representing the permeability-surface area product, is another indicator of CNS penetration.
| Parameter | Predicted Value/Outcome | Interpretation |
|---|---|---|
| BBB Permeability (logBB) | -0.428 | Poorly permeable |
| CNS Permeability (logPS) | -2.59 | Low CNS permeability |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
Advanced Analytical Techniques in Compound Characterization and Research Quality Assurance
High-Resolution Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
To confirm the covalent framework and three-dimensional structure of 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine, a combination of sophisticated spectroscopic techniques is employed. These methods provide complementary information, which, when pieced together, leaves no ambiguity as to the molecule's identity and structure.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. wikipedia.orgnih.gov For this compound, several 2D NMR techniques are critical.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For the target molecule, COSY spectra would reveal correlations between the adjacent protons on the pyridine (B92270) ring and within the oxolane (tetrahydrofuran) ring, establishing the connectivity within these cyclic systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edupressbooks.pub This is the primary method for assigning carbon resonances by linking them to their known proton assignments. For instance, the proton signal for the methylene (B1212753) group adjacent to the ether oxygen (C-O-CH₂) would show a direct correlation to its corresponding carbon signal.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. arxiv.org For a flexible molecule like this compound, NOESY can reveal the preferred spatial orientation of the oxolanylmethoxy side chain relative to the pyridine ring. nih.gov
The following table summarizes the expected key 2D NMR correlations that would be used to confirm the structure of this compound.
| Experiment | Correlating Protons | Correlating Atom(s) | Structural Information Confirmed |
| COSY | H4 ↔ H5 | H5 ↔ H6 | Connectivity of protons on the pyridine ring. |
| H2' ↔ H3' | H3' ↔ H4' | Connectivity of protons within the oxolane ring. | |
| HSQC | H4 | C4 | Direct ¹H-¹³C one-bond correlations for all CH groups. |
| H5 | C5 | ||
| H6 | C6 | ||
| -OCH₂- | -OCH₂- | ||
| All oxolane protons | Corresponding oxolane carbons | ||
| HMBC | -OCH₂- protons | C2 (Pyridine) | Confirms ether linkage to the C2 position of the pyridine ring. |
| -OCH₂- protons | C2' (Oxolane) | Confirms ether linkage to the oxolane ring. | |
| H6 (Pyridine) | C2, C4 | Confirms pyridine ring structure. | |
| NOESY | -OCH₂- protons | H6 (Pyridine) | Provides through-space proximity, indicating the conformation of the side chain relative to the pyridine ring. |
| H2' (Oxolane) | H6 (Pyridine) |
Note: The table presents hypothetical but chemically plausible correlations for structural elucidation.
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides an extremely accurate measurement of a molecule's mass. nih.govchemrxiv.org This accuracy allows for the determination of the elemental composition, distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂ClNO₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass to within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure. For the target compound, key fragmentations would be expected at the ether linkage, which is the weakest point. mdpi.com
The table below details the expected HRMS data.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Information Provided |
| [M+H]⁺ | C₁₀H₁₃ClNO₂⁺ | 214.0629 | Accurate mass of the protonated parent molecule, confirming the elemental composition. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) would also be observed. |
| Fragment 1 | C₅H₄ClN⁺ | 113.0054 | Represents the 3-chloro-2-hydroxypyridine (B189369) fragment after cleavage of the C-O bond, confirming the pyridine core. |
| Fragment 2 | C₅H₉O₂⁺ | 101.0603 | Represents the protonated oxolan-2-yl-methanol fragment following ether cleavage. |
| Fragment 3 | C₄H₇⁺ | 55.0548 | Represents the loss of the oxolane ring from Fragment 2, a common fragmentation pathway for tetrahydrofuran (B95107) derivatives. |
Note: The table presents predicted data based on the compound's structure and common fragmentation rules.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of different functional groups. These spectra provide a rapid and non-destructive method for confirming the presence of key structural motifs. nih.govresearchgate.net
For this compound, the spectra would be characterized by vibrations from the substituted pyridine ring and the saturated ether side chain.
The table below lists the expected characteristic vibrational frequencies.
| Functional Group / Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2980 - 2850 | 2980 - 2850 |
| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 | 1600 - 1450 |
| C-O-C (Ether) | Asymmetric Stretching | 1260 - 1000 (strong) | Weak or inactive |
| C-Cl (Aromatic) | Stretching | 1100 - 1030 | 1100 - 1030 |
Note: Data is based on typical frequency ranges for these functional groups found in similar chemical environments. scispace.comudayton.edu
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of a compound and for separating it from starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile or thermally unstable compounds in the pharmaceutical and chemical industries. ijsrst.comptfarm.pl Developing a robust, stability-indicating HPLC method for this compound is a critical component of quality control. A reverse-phase method is typically the first choice for molecules of this polarity. researchgate.net
Method development involves a systematic optimization of several parameters:
Column Selection: A C18 (octadecyl) column is a common starting point, offering good retention for moderately polar compounds. ptfarm.pl
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to ensure the elution of impurities with a wide range of polarities. helixchrom.com
Detection: A UV detector is suitable, as the pyridine ring is a strong chromophore. The detection wavelength would be set at a λₘₐₓ of the compound to ensure maximum sensitivity. dtic.mil
The following table outlines a typical set of starting conditions for an HPLC purity method.
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column for good resolution and retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the basic pyridine nitrogen, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~270 nm | Pyridine derivatives typically absorb strongly in this region. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
While HPLC is ideal for the main compound and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. cdc.gov These impurities could include residual solvents from the synthesis (e.g., toluene, THF) or volatile starting materials. The high sensitivity and specificity of GC-MS make it an excellent tool for trace-level analysis. mdpi.comtandfonline.com
In this method, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantification and structural identification. nih.gov
A typical GC-MS method for volatile impurity profiling is summarized below.
| Parameter | Condition | Rationale |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of volatile organic compounds. mdpi.com |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing a sample for trace impurities in a concentrated matrix. |
| Oven Program | 40 °C (hold 5 min), then ramp to 250 °C at 10 °C/min | A temperature program separates compounds based on boiling points, from highly volatile solvents to less volatile by-products. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 500 m/z | Covers the mass range for common solvents and potential organic impurities. |
Chiral Chromatography for Enantiomeric Excess Determination
The molecule this compound possesses a chiral center at the 2-position of the oxolane ring. Consequently, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is a critical quality assurance parameter, particularly in the pharmaceutical and agrochemical industries where the biological activity of enantiomers can differ significantly.
In a typical High-Performance Liquid Chromatography (HPLC) based approach, a chiral stationary phase (CSP) is employed. For pyridine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
A hypothetical analysis of this compound might yield a chromatogram showing two distinct peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess would be calculated from the integrated areas of these peaks. For instance, in the analysis of other chiral pyridine ligands, researchers have successfully used columns like the Chiralcel OB-H with a mobile phase of hexane (B92381) and isopropanol (B130326) to achieve baseline separation. rsc.org
Hypothetical Chiral HPLC Data for this compound
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H (example) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the relative orientation of the pyridine ring, the oxolane ring, and the methoxy (B1213986) bridge.
This technique would also confirm the relative stereochemistry at the chiral center if a single enantiomer crystallizes, or it could reveal the packing of molecules in a racemic crystal. Studies on related pyridine derivatives, such as 3-Chloro-5-methoxy-2,6-dinitropyridine, have provided detailed structural information, including the planarity of the pyridine ring and the dihedral angles of its substituents. nih.gov Similarly, analyses of other complex pyridine structures have elucidated intermolecular interactions like hydrogen bonding and π-π stacking, which influence the crystal packing. redalyc.org
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.5 |
| b (Å) | 10.8 |
| c (Å) | 12.7 |
| β (°) | 95.5 |
| Volume (ų) | 910 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a sample. This is a crucial step in quality control to verify the empirical formula of a newly synthesized compound and to assess its purity. For this compound (C₁₀H₁₂ClNO₂), the theoretical elemental composition can be calculated from its molecular formula.
The experimental values obtained from the analysis of a purified sample should agree with the theoretical values within a narrow margin of error (typically ±0.4%), thus confirming the compound's elemental composition.
Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 55.69 | Data not available |
| Hydrogen (H) | 5.61 | Data not available |
| Chlorine (Cl) | 16.44 | Data not available |
| Nitrogen (N) | 6.50 | Data not available |
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of a material. These non-physical properties are important for understanding the material's handling, storage, and processing characteristics.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal its decomposition temperature, indicating its thermal stability.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would identify thermal events such as melting point, glass transitions, and crystallization temperatures. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected.
Hypothetical Thermal Analysis Data
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| TGA | Onset of Decomposition | > 200 °C |
Emerging Research Applications and Future Directions
Utilization as a Chemical Probe for Investigating Biological Pathways (In Vitro and Ex Vivo)
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, to understand their function. nih.gov The structure of 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine makes it an attractive starting point for the development of such probes. The pyridine (B92270) core can act as a recognition element, interacting with biological targets through hydrogen bonding (via the nitrogen atom) and aromatic stacking interactions.
For in vitro and ex vivo applications, the scaffold could be derivatized to incorporate reporter groups. For instance, coupling a fluorophore to the molecule would enable its use in fluorescence imaging to visualize lipid droplets or other cellular organelles, a strategy that has been successfully employed with other novel pyridine-based push-pull systems. mdpi.com Furthermore, the chlorine atom at the 3-position offers a site for chemical modification, such as the introduction of a radiolabel (e.g., ¹⁸F) for use in positron emission tomography (PET) imaging or an affinity tag (like biotin) for pull-down experiments to identify binding partners.
Table 1: Potential Modifications for Chemical Probe Development
| Modification Site | Added Moiety | Potential Application |
|---|---|---|
| Pyridine Ring (via substitution) | Fluorophore (e.g., BODIPY) | Fluorescence Microscopy |
| Pyridine Ring (replacing Cl) | Biotin (B1667282) | Affinity Purification / Target ID |
| Oxolane Ring | Photo-crosslinker | Covalent Target Labeling |
Integration into Fragment-Based Drug Discovery (FBDD) Frameworks and Lead Generation
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These hits are then optimized and grown into more potent lead compounds. The physicochemical properties of this compound align well with the principles of FBDD, particularly the "Rule of Three."
The molecule possesses a distinct combination of a flat, aromatic pyridine core and a non-planar, sp³-rich oxolane ring. This hybrid 2D/3D character is highly desirable in FBDD as it allows for the exploration of both flat and contoured binding pockets within a protein target. The pyridine provides a rigid anchor, while the flexible ether linkage and oxolane ring can adopt various conformations to achieve optimal binding. This structural diversity makes it a valuable addition to fragment libraries aimed at challenging targets.
Table 2: Estimated Physicochemical Properties vs. "Rule of Three"
| Property | "Rule of Three" Guideline | Estimated Value for Compound | Compliance |
|---|---|---|---|
| Molecular Weight | ≤ 300 Da | ~213.65 g/mol | Yes |
| cLogP | ≤ 3 | ~1.8 - 2.2 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (N, O-ether, O-ring) | Yes |
Exploration in Chemical Biology for Target Identification and Validation Studies
Identifying the specific protein target of a bioactive compound is a critical step in drug discovery and chemical biology. nih.gov The this compound scaffold provides a versatile platform for creating tools specifically for target identification and validation. Building on its potential as a chemical probe, the molecule can be engineered for use in advanced chemical proteomics techniques. mdpi.com
One approach is the development of affinity-based probes. By attaching an enrichment handle like biotin via a linker to a non-critical position on the molecule, the resulting probe can be used to capture its binding partners from cell lysates. These captured proteins can then be identified using mass spectrometry. mdpi.com Alternatively, for activity-based protein profiling (ABPP), the scaffold could be modified to include a latent reactive group. This group would form a covalent bond with the target protein upon binding, allowing for more robust identification and characterization of the binding site. The chlorine atom on the pyridine ring serves as a convenient synthetic handle for introducing these necessary functionalities.
Development of Advanced Methodologies for Studying Pyridine-Based Compounds
The study of molecules like this compound can drive the development of new synthetic methodologies for functionalizing pyridine heterocycles. The 3-chloro-2-alkoxy substitution pattern is particularly interesting as it is a precursor for generating highly reactive 3,4-pyridyne intermediates. nih.gov
Recent research has demonstrated that regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by transmetalation with organomagnesium reagents, can lead to the formation of a 3,4-pyridyne. This intermediate can then be trapped with various electrophiles to create highly substituted, 2,3,4-trisubstituted pyridines in a controlled manner. nih.govresearchgate.net Applying these advanced organometallic techniques to this compound could provide a powerful route to generate libraries of complex derivatives for structure-activity relationship (SAR) studies. These methods, including adaptations for continuous flow synthesis, represent a significant advance over classical pyridine synthesis approaches. nih.gov
Potential as a Scaffold for Rational Drug Design (Beyond Specific Clinical Candidates)
The true strength of this compound lies in its potential as a versatile scaffold for rational drug design. nih.govresearchgate.net A scaffold is a core molecular structure to which various functional groups can be appended to create a library of compounds with diverse biological activities. The pyridine unit is considered a "privileged structure" because it can interact with a wide range of biological targets and often imparts favorable drug-like properties. mdpi.comnih.gov
The structural components of this molecule each contribute distinct and valuable properties for drug design:
3-Chloropyridine (B48278) Core : The pyridine nitrogen acts as a hydrogen bond acceptor and can improve solubility. The chlorine atom serves as both a key interaction point (halogen bonding) and a synthetic handle for further modification via cross-coupling reactions. nih.gov Introducing a pyridine ring has been shown to improve metabolic stability and enhance cell permeability in drug candidates. nih.gov
Ether Linkage : Provides flexibility, allowing the side chain to orient itself optimally within a binding pocket. The oxygen atom is an additional hydrogen bond acceptor.
Oxolane (Tetrahydrofuran) Ring : This sp³-rich, polar motif is increasingly used in medicinal chemistry to improve physicochemical properties. nih.gov It can enhance aqueous solubility and metabolic stability by serving as a more polar and less metabolically labile replacement for groups like a gem-dimethyl moiety. nih.govacs.org The 3D nature of the ring also provides vectors for exiting a binding site into solvent-exposed regions, a key strategy for improving selectivity and potency.
Table 3: Contribution of Structural Motifs to Drug Design
| Structural Motif | Key Physicochemical/Pharmacological Contributions |
|---|---|
| Pyridine Ring | Hydrogen bond acceptor, improves solubility, enhances metabolic stability, aromatic interactions. nih.govresearchgate.net |
| Chlorine Atom | Halogen bonding, metabolic blocker, synthetic handle for diversification. |
| Ether Linkage | Rotational flexibility, hydrogen bond acceptor. |
| Oxolane Ring | Increases polarity and solubility, improves metabolic stability, provides 3D structural character. nih.gov |
Contributions to Fundamental Understanding of Heterocyclic Chemistry
Beyond its direct applications in drug discovery, the study of this compound contributes to the fundamental understanding of heterocyclic chemistry. The electronic properties of the pyridine ring are significantly modulated by the interplay between the electron-withdrawing chlorine atom at the 3-position and the electron-donating alkoxy group at the 2-position.
Investigating the reactivity of this system, particularly its propensity for nucleophilic aromatic substitution and its use in generating pyridyne intermediates, provides valuable data for theoretical and mechanistic studies. nih.gov Understanding how frontier molecular orbitals (HOMO/LUMO) dictate the regioselectivity of reactions on such substituted pyridines helps chemists predict reactivity and design more efficient and selective synthetic routes for a wide range of heterocyclic compounds. wuxiapptec.com
Q & A
Q. Q1. What are the recommended synthetic routes for 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of (E)-3-Chloro-2-(hydrazinyl)pyridine derivatives ( ) can be adapted. Key steps include:
- Chlorination : Introducing the chloro group at the pyridine ring via electrophilic substitution.
- Etherification : Coupling the oxolane (tetrahydrofuran) moiety using a base (e.g., NaOH) in anhydrous solvents like dichloromethane ().
Optimization strategies: - Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) for isolation .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- NMR : H and C NMR confirm substituent positions. For example, the oxolane methoxy group shows a triplet near δ 3.7–4.0 ppm ().
- FT-IR : Detect C-O-C stretching (1050–1150 cm) and C-Cl vibrations (550–750 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 228.05).
Contradiction Resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism. Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .
Advanced Research Questions
Q. Q3. How do computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) provide insights into:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient pyridine ring).
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the chloro position).
- Hydrazone Formation : Simulate reaction pathways for derivatization, as demonstrated in analogous pyridine-hydrazone studies ().
Validation: Compare computed IR/Raman spectra with experimental data to refine computational models .
Q. Q4. How does the chlorination pattern influence the biological activity of this compound compared to structurally related compounds?
Comparative studies ( ) reveal:
- Positional Effects : Chlorine at the 3-position (vs. 2- or 4-) enhances steric hindrance, reducing enzymatic degradation.
- Synergistic Effects : The oxolane methoxy group improves solubility, enhancing bioavailability compared to non-etherified analogs (e.g., 3-Chloro-2-(chloromethyl)pyridine).
Biological Testing : Use antifungal/antibacterial assays (e.g., microdilution methods) to correlate structure-activity relationships (SAR). For example, hydrazone derivatives show improved activity due to chelation potential ().
Q. Q5. What challenges arise in crystallographic analysis of this compound, and how are they addressed using software like SHELX?
Challenges include:
- Disorder in Crystal Lattices : The flexible oxolane moiety may adopt multiple conformations, complicating refinement.
- Hydrogen Bonding : Use graph-set analysis () to map interactions (e.g., C–H···O bonds) stabilizing the lattice.
Methodology : - SHELX Suite : SHELXL refines disordered regions via PART commands, while SHELXD resolves phase problems in twinned crystals.
- Validation : Check R-factors (<5%) and residual density maps to ensure model accuracy .
Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (H314 hazard; corrosive).
- Ventilation : Use fume hoods to avoid inhalation (P260 precaution).
- Waste Management : Segregate halogenated waste (UN# 1760, Class 8) for professional disposal.
Emergency Response : For skin contact, rinse immediately with water (P303+P361+P353) and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
